

A Comparative Guide to the Specificity and Selectivity of DEEP RED Probes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DEEP RED

Cat. No.: B1585064

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The advent of far-red and near-infrared fluorescent probes has revolutionized live-cell imaging, pushing the boundaries of what is observable within complex biological systems. Among these, "DEEP RED" probes, characterized by their emission spectra in the **deep red** region of the spectrum (typically >630 nm), offer significant advantages, including reduced phototoxicity, deeper tissue penetration, and minimal spectral overlap with endogenous fluorophores. This guide provides a comprehensive comparison of the specificity and selectivity of prominent **DEEP RED** probes, offering a critical evaluation of their performance against relevant alternatives. The information presented herein is curated from peer-reviewed literature and technical datasheets to empower researchers in making informed decisions for their specific experimental needs.

Understanding Specificity and Selectivity in Fluorescent Probes

Before delving into a direct comparison, it is crucial to define the key performance indicators for fluorescent probes:

- Specificity refers to the ability of a probe to label its intended target (e.g., a specific organelle or molecule) with high fidelity, minimizing off-target binding.

- Selectivity describes the ability of a probe to differentiate between its target and other similar structures or molecules within the cell.

High specificity and selectivity are paramount for generating accurate and reproducible data, ensuring that the observed fluorescent signal truly represents the biological process under investigation.

Comparison of DEEP RED Probes for Organelle and Cellular Component Staining

This section provides a detailed comparison of three major classes of **DEEP RED** probes: those targeting mitochondria, those for long-term cell tracking, and those sensitive to pH.

Mitochondrial Probes: MitoTracker Deep Red FM and Alternatives

Mitochondria are central to cellular metabolism and signaling, making them a key target for live-cell imaging. MitoTracker **Deep Red** FM is a widely used probe for mitochondrial staining.

Mechanism of Action: MitoTracker **Deep Red** FM is a cell-permeant, carbocyanine-based dye that accumulates in mitochondria due to the mitochondrial membrane potential. It contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, ensuring its retention even after cell fixation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Alternative Probes: A key alternative to MitoTracker **Deep Red** FM is the class of cyanine-based dyes, such as Mito-CCY. These probes also accumulate in mitochondria based on membrane potential but may exhibit different photophysical and cytotoxic profiles.[\[1\]](#)

Quantitative Performance Comparison:

Feature	MitoTracker Deep Red FM	Mito-CCY (and similar cyanine dyes)
Excitation Maximum	~644 nm[1]	~635 nm[1]
Emission Maximum	~665 nm[1]	~668 nm[1]
Mechanism of Action	Accumulates in active mitochondria and covalently binds to thiol groups.[1]	Accumulates in mitochondria driven by membrane potential. [1]
Photostability	Generally good, but can be phototoxic with prolonged illumination.[1] A study showed its intensity dropped to 5.3% after 10 minutes of continuous illumination.	Reported to have good photostability, making it suitable for prolonged imaging. [1]
Cytotoxicity	Can exhibit cytotoxicity at higher concentrations, with some studies showing an IC50 of <100 nM for 3D mammosphere formation inhibition.[1][4]	Reported to have negligible cytotoxicity at typical imaging concentrations (around 700 nM).[1]
Fixability	Well-retained after fixation with aldehydes.[1]	Staining is retained after fixation.[1]

Long-Term Cell Tracking Probes: CellTracker Deep Red

Long-term tracking of cell populations is crucial for studying cell fate, migration, and proliferation. CellTracker **Deep Red** is designed for such applications.

Mechanism of Action: CellTracker **Deep Red** contains a succinimidyl ester reactive group that covalently binds to amine groups on intracellular proteins.[5][6] This stable linkage ensures the probe is well-retained within cells for extended periods and is passed on to daughter cells upon division.[7][8][9]

Alternative Probes: A common alternative for cell proliferation studies is Carboxyfluorescein succinimidyl ester (CFSE), which also covalently labels intracellular proteins. However, CFSE excites and emits in the green spectrum, which can have higher phototoxicity and spectral overlap with other common fluorophores compared to far-red probes.

Quantitative Performance Comparison:

Feature	CellTracker Deep Red	CellTrace Far Red (a similar amine-reactive dye)
Excitation Maximum	~630 nm[9]	~630 nm[9]
Emission Maximum	~650 nm[9]	~660 nm[9]
Cell Retention	Excellent retention, with bright fluorescence even after 72 hours.[7][8][9]	Well-retained, allowing for tracking of up to eight cell generations.[7][8][9]
Cytotoxicity	Low cellular toxicity at working concentrations.[7][8][9]	Low cellular toxicity.[7][8]
Fixability	Signal is retained after fixation and permeabilization.[7][8][9]	Signal is retained after fixation.
Multiplexing	Suitable for multiplexing with green and blue fluorophores.[7][8][9]	Ideal for multiplexing due to its narrow emission band.[9]

pH-Sensitive Probes: pHrodo Deep Red

Probes that respond to changes in pH are invaluable for studying processes like endocytosis, phagocytosis, and lysosomal function. pHrodo **Deep Red** is a pH-sensitive dye that exhibits a dramatic increase in fluorescence in acidic environments.[10][11][12][13][14]

Mechanism of Action: pHrodo **Deep Red** is essentially non-fluorescent at neutral pH but becomes brightly fluorescent as the pH of its surroundings decreases. This property makes it an excellent tool for tracking the internalization of molecules into acidic compartments like endosomes and lysosomes.[10][15]

Alternative Probes: SNARF (Seminaphthorhodafluor) dyes are another class of pH-sensitive probes. However, they are ratiometric indicators, meaning the ratio of fluorescence at two different wavelengths is used to determine pH, which can be a more complex analysis compared to the fluorescence turn-on mechanism of pHrodo dyes.[\[16\]](#)

Quantitative Performance Comparison:

Feature	pHrodo Deep Red	LysoTracker Red DND-99 (A common lysosomal stain)
Excitation Maximum	~640 nm [10]	~577 nm
Emission Maximum	~655 nm [10]	~590 nm
Mechanism of Action	Fluorescence turn-on in acidic environments (pKa ~5). [10]	Accumulates in acidic organelles, likely due to protonation.
Specificity	High specificity for acidic compartments due to its pH-dependent fluorescence. [15]	Stains acidic organelles, primarily lysosomes.
Signal-to-Noise Ratio	High signal-to-noise ratio due to low background fluorescence at neutral pH. [10]	Generally good, but can have some background fluorescence.
Photostability	Reported to be more photostable than some other lysosomal probes like LysoTracker Deep Red (LTDR). [17]	Can be prone to photobleaching, limiting long-term imaging. [17]

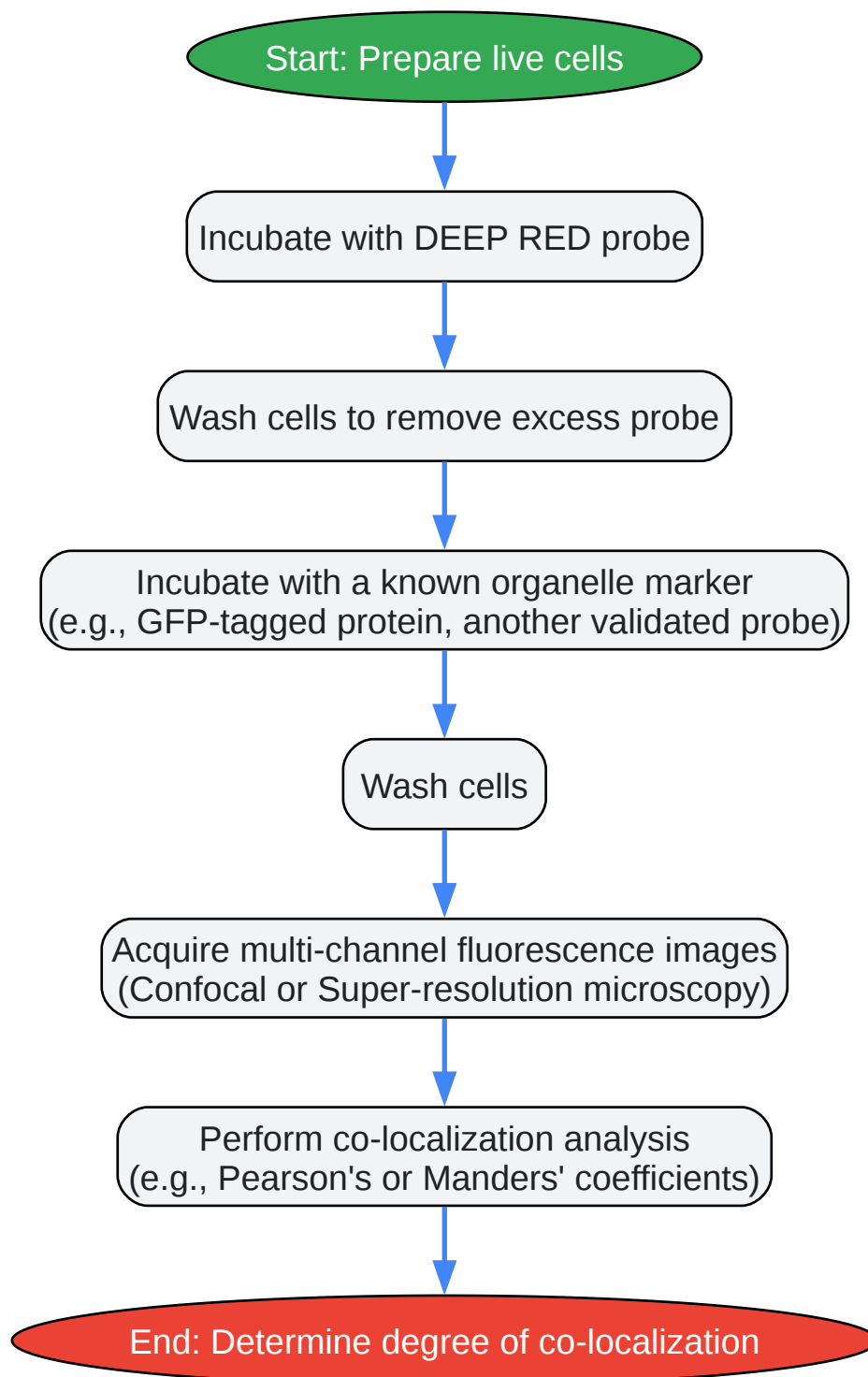
Experimental Protocols for Assessing Specificity and Selectivity

To ensure the reliability of data generated with **DEEP RED** probes, it is essential to perform rigorous validation experiments. Below are detailed methodologies for key experiments.

Co-localization Analysis for Specificity Assessment

This protocol outlines the steps to determine if a **DEEP RED** probe co-localizes with a known marker for the target organelle.

Experimental Workflow for Co-localization Analysis



[Click to download full resolution via product page](#)

Co-localization analysis workflow.

Detailed Protocol:

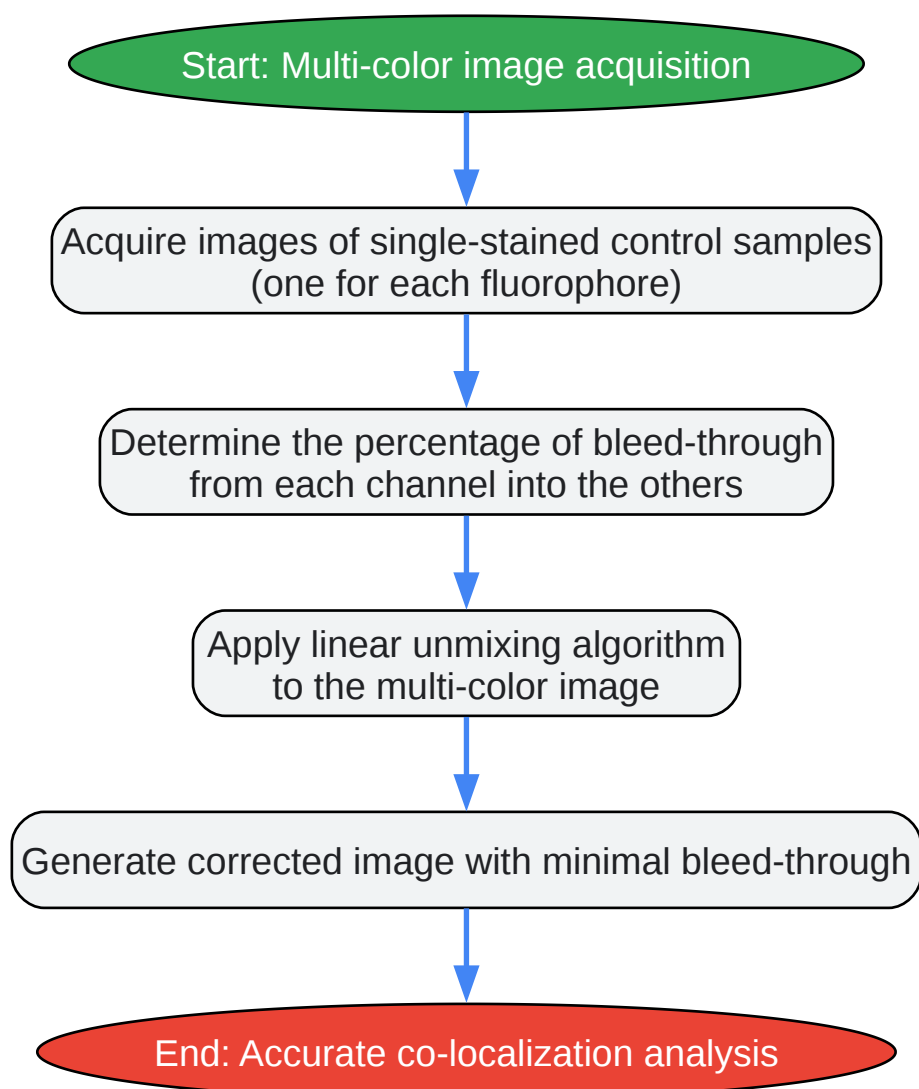
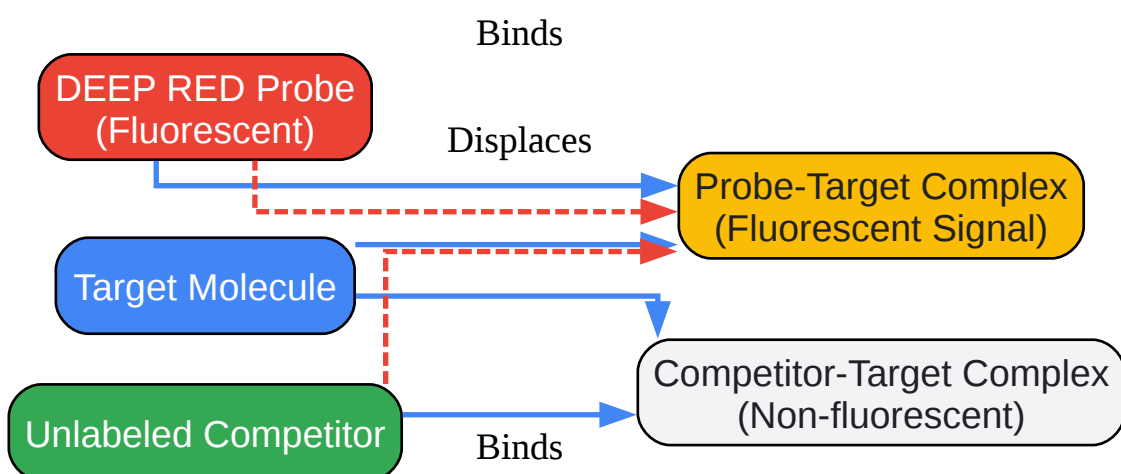
- Cell Culture and Staining:
 - Culture cells on glass-bottom dishes suitable for high-resolution microscopy.
 - Incubate the cells with the **DEEP RED** probe at the recommended concentration and for the optimal duration as determined by a titration experiment.
 - Wash the cells with pre-warmed, serum-free media or phosphate-buffered saline (PBS) to remove any unbound probe.
 - If using a fluorescent protein as a marker, the cells should be transfected and expressing the marker prior to **DEEP RED** probe staining. If using another fluorescent probe as a marker, incubate the cells with the marker probe according to its specific protocol.
 - Wash the cells again to remove the unbound marker probe.
- Image Acquisition:
 - Image the cells using a confocal or super-resolution microscope equipped with appropriate laser lines and emission filters for both the **DEEP RED** probe and the organelle marker.
 - To minimize spectral bleed-through, acquire images sequentially for each channel.^[1]
 - Acquire a series of z-stacks to obtain three-dimensional information.
- Image Analysis:
 - Use image analysis software (e.g., ImageJ/Fiji, Imaris) to perform co-localization analysis.
 - Calculate co-localization coefficients such as the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).

- PCC measures the linear relationship between the intensities of the two channels. A value close to +1 indicates strong positive correlation.
- MOC provides the fraction of the **DEEP RED** probe signal that overlaps with the organelle marker signal, and vice versa.

Competitive Binding Assay for Selectivity Assessment

This assay helps to determine the selectivity of a **DEEP RED** probe by assessing its displacement by a known, unlabeled ligand for the target.

Signaling Pathway for a Competitive Binding Assay



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. A nontoxic, photostable and high signal-to-noise ratio mitochondrial probe with mitochondrial membrane potential and viscosity detectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Red-Emitting Mitochondrial Probe with Ultrahigh Signal-to-Noise Ratio Enables High-Fidelity Fluorescent Images in Two-Photon Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A Competition Assay for DNA Binding Using the Fluorescent Probe ANS | Springer Nature Experiments [experiments.springernature.com]
- 8. Probe-dependence of competitive fluorescent ligand binding assays to odorant-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web-api.polscientific.com [web-api.polscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pHrodo Indicators for pH Determination | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pH Indicators | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. Colocalization Protocol [help.mediacy.com]

- 16. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to the Specificity and Selectivity of DEEP RED Probes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585064#specificity-and-selectivity-of-deep-red-probes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com